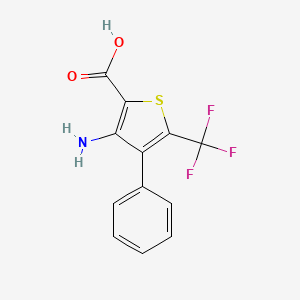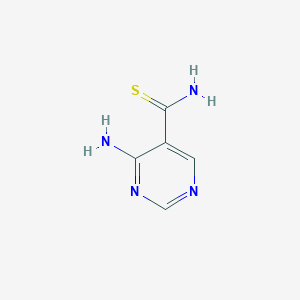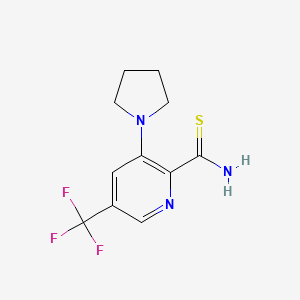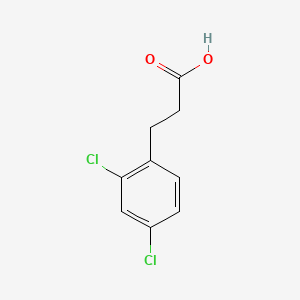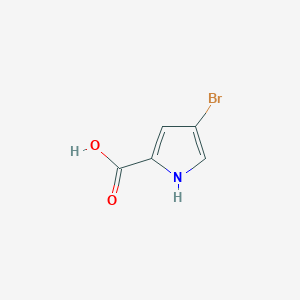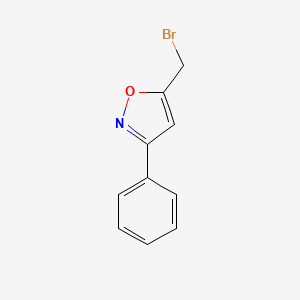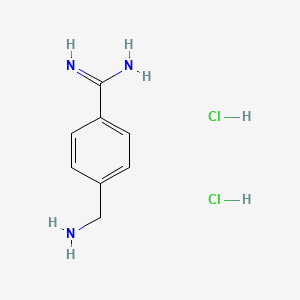
4-Aminomethyl benzamidine dihydrochloride
Overview
Description
4-Aminomethyl benzamidine dihydrochloride is a chemical compound with the molecular formula C8H13Cl2N3 . It has a molecular weight of 222.11 g/mol . This compound is used as a ligand in affinity chromatography for the purification and immobilization of enzymes .
Synthesis Analysis
The synthesis of 4-Aminomethyl benzamidine dihydrochloride involves cyanation, addition, amination, and reduction of 4-nitrobenzoic acid .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(aminomethyl)benzenecarboximidamide;dihydrochloride . The InChI string is InChI=1S/C8H11N3.2ClH/c9-5-6-1-3-7 (4-2-6)8 (10)11;;/h1-4H,5,9H2, (H3,10,11);2*1H . The canonical SMILES string is C1=CC (=CC=C1CN)C (=N)N.Cl.Cl .
Chemical Reactions Analysis
While specific chemical reactions involving 4-Aminomethyl benzamidine dihydrochloride are not detailed in the search results, it is known that this compound can be used to synthesize orally active fibrinogen receptor antagonists based on benzamidines .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Aminomethyl benzamidine dihydrochloride include a molecular weight of 222.11 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 2 .
Scientific Research Applications
Photopharmacology
- Summary of the application : “4-Aminomethyl benzamidine dihydrochloride” is used in the development of photoswitchable drugs . These drugs can be photochemically activated when and where needed, optimizing the difference in biological activity between each isomeric state .
- Methods of application : The compound is coupled to other molecules using HATU and DIPEA in DMF . The resulting product is used to explore photoswitchable binding interactions with small-molecule- and peptide-based inhibitors of trypsin .
- Results or outcomes : The best peptidic inhibitor displayed a more than fivefold difference in inhibitory activity between isomeric states, whereas the best small-molecule inhibitor only showed a 3.4-fold difference . This suggests that significant structural changes in critical binding motifs upon irradiation are essential for maximizing the difference in biological activity between isomeric states .
Affinity Chromatography
- Summary of the application : “4-Aminomethyl benzamidine dihydrochloride” is used as a ligand in affinity chromatography .
- Results or outcomes : The compound is used for the purification and immobilization of enzymes .
Synthesis of Orally Active Fibrinogen Receptor Antagonists
- Summary of the application : “4-Aminomethyl benzamidine dihydrochloride” can be used to synthesize orally active fibrinogen receptor antagonists based on benzamidines .
- Results or outcomes : The synthesized benzamidines serve as potent antagonists for fibrinogen receptors .
Synthesis of Selective and Potent Serine Protease Inhibitors
- Summary of the application : “4-Aminomethyl benzamidine dihydrochloride” can be used to synthesize benzamidine derivatives that are selective and potent serine protease inhibitors .
- Results or outcomes : The synthesized benzamidine derivatives serve as potent inhibitors for serine proteases .
Synthesis of Novel Pyrrolo[3,2-c]quinolines
- Summary of the application : “4-Aminomethyl benzamidine dihydrochloride” can be used to synthesize novel pyrrolo[3,2-c]quinolines that are structural analogs of topoisomerase inhibitors such as coralyne and fagaronine .
- Results or outcomes : The synthesized pyrrolo[3,2-c]quinolines serve as structural analogs of topoisomerase inhibitors .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .
Future Directions
properties
IUPAC Name |
4-(aminomethyl)benzenecarboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c9-5-6-1-3-7(4-2-6)8(10)11;;/h1-4H,5,9H2,(H3,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQHJODNUJKHBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminomethyl benzamidine dihydrochloride | |
CAS RN |
217313-79-6 | |
| Record name | 217313-79-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



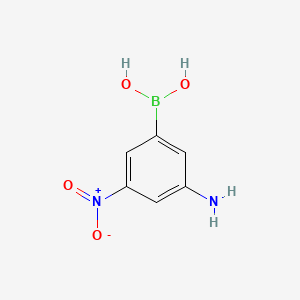

![1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one](/img/structure/B1272228.png)
![Methyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1272229.png)
